1-Methylpyrrole

Übersicht

Beschreibung

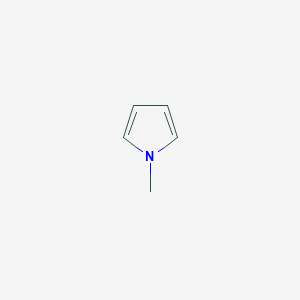

1-Methylpyrrole (C₅H₇N), also known as N-methylpyrrole, is a heterocyclic aromatic compound derived from pyrrole by substituting a methyl group at the nitrogen atom. This substitution significantly alters its electronic and steric properties, making it a versatile intermediate in organic synthesis, catalysis, and materials science. It is a colorless to pale yellow liquid with a boiling point of 112–113°C, a melting point of -57°C, and a density of 0.91 g/cm³ at 20°C . Its reduced hydrogen-bonding capacity due to N-methylation lowers its boiling point compared to pyrrole (which boils at 129–131°C) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylpyrrole can be synthesized through several methods. One common method involves the reaction of pyrrole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of pyrrole in the presence of a methylating agent. This process is carried out under high pressure and temperature conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpyrrole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methylpyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation can reduce it to N-methylpyrrolidine.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, occur primarily at the 2-position of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: N-methylpyrrole-2-carboxylic acid.

Reduction: N-methylpyrrolidine.

Substitution: 2-nitro-1-methylpyrrole, 2-bromo-1-methylpyrrole.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1-Methylpyrrole serves as a versatile building block in synthetic chemistry, particularly in the synthesis of complex organic molecules. Its reactivity allows it to participate in various reactions, such as:

- Frustrated Lewis Pair (FLP) Catalysis : Recent studies have shown that this compound can be used in FLP-catalyzed CH bond activation, demonstrating its potential as a catalyst in organic synthesis .

- Synthesis of Mesoionic Compounds : Research has explored the interaction of this compound with various electrophiles, leading to the development of new mesoionic Janus-type dicarbenes .

Pharmaceutical Applications

The compound has been identified as a valuable intermediate in pharmaceutical synthesis. Its derivatives have been explored for their biological activities, including:

- Anticancer Agents : Some studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer drugs .

- Neurological Research : The compound's derivatives have been investigated for their potential neuroprotective effects, which could lead to new treatments for neurodegenerative diseases .

Material Science Applications

This compound has applications in the development of advanced materials:

- Conducting Polymers : Polymers derived from pyrrole compounds, including this compound, are studied for their electrical conductivity and are used in applications ranging from sensors to electronic devices .

- Coatings and Films : The compound is utilized in creating protective coatings due to its chemical stability and resistance to environmental degradation .

Case Study 1: Synthesis of Bioactive Compounds

In a study published by Trofimov and Sobenina (2009), the authors reported the successful synthesis of several bioactive compounds using this compound as a starting material. The research highlighted the compound's ability to undergo various substitution reactions, leading to the formation of complex structures with potential biological activities .

Case Study 2: Photophysical Properties

A recent investigation into the photophysical properties of squaraine dyes containing this compound demonstrated significant potential for biomedical imaging applications. The study evaluated the two-photon absorption characteristics, showing that these compounds could be used effectively in imaging techniques due to their high photostability and biocompatibility .

Wirkmechanismus

The mechanism of action of 1-Methylpyrrole involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Catalytic Reactivity in Frustrated Lewis Pair (FLP) Systems

1-Methylpyrrole demonstrates unique reactivity in FLP-catalyzed C–H bond activation. Compared to pyrrole , its methylated derivative exhibits enhanced compatibility with FLPs due to reduced steric hindrance at the nitrogen site. For example:

- N-B-based FLPs (e.g., (2-NMe₂-C₆H₄)₂BH) show higher efficiency in activating this compound’s C–H bonds than P-B-based FLPs , attributed to nitrogen’s higher electronegativity (ΔrG < 30 kcal/mol for 14 N-B FLPs vs. 15 P-B FLPs) .

- Substituents on FLP components critically influence reactivity. Electron-withdrawing groups (e.g., C₆F₅ on LA sites) enhance catalytic activity, while electron-donating groups (e.g., 2,4,6-Me₃C₆H₂) reduce it. For instance, FLP N3 (C₆F₅-substituted) outperforms N1 (Me₃C₆H₂-substituted) in C–H activation .

- Distance effects between LA and LB sites also modulate mechanisms. FLP P21 (P–B distance: 4.243 Å) facilitates concerted C–H activation, whereas P20 (5.669 Å) requires a stepwise pathway .

Table 1: FLP Reactivity with this compound vs. Other Substrates

| FLP Type | ΔrG (kcal/mol) | Key Influencing Factors |

|---|---|---|

| N-B-based FLPs | <30 | Electron-withdrawing LA substituents |

| P-B-based FLPs | <30 | Shorter LA-LB distances |

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Substituent | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| KS15 | 4-Br, this compound | 12.5 | 16 |

| KS16 | 5-Cl, this compound | 14.2 | 8 |

| Thiophene | Thiophen-2-yl | 10.1 | 32 |

Table 3: Polymer Properties of Pyrrole Derivatives

| Monomer | Surface Area (m²/g) | Pore Size (nm) | Key Application |

|---|---|---|---|

| This compound | 900 | 1 (micro), 3 | Adsorption, catalysis |

| 1-Ethylpyrrole | 200 | 1 (micro) | Conductive films |

Thermodynamic and Physical Properties

N-methylation reduces hydrogen-bonding capacity, lowering the boiling point of this compound (112–113°C) compared to pyrrole (129–131°C) and 1,2-dimethylpyrrole (higher steric hindrance, less volatile) . Its dipole moment and polarizability differ from 1-phenylpyrrole , which has enhanced aromatic stacking due to the phenyl group.

Chemical Reactivity in Substitution Reactions

This compound undergoes regioselective functionalization at the 3-position under photochemical conditions, as seen in the synthesis of 3-(1-hydroxybutyl)-1-methylpyrrole (71–91% yields) . In contrast, 1-methylpyrrolidine forms fluorinated derivatives (e.g., 1-trifluoromethyloctafluoropyrrolidine) under CoF₃ treatment, highlighting divergent reactivity due to ring saturation .

Biologische Aktivität

1-Methylpyrrole, a five-membered heterocyclic compound, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and case studies highlighting its efficacy against various biological targets.

Chemical Structure and Synthesis

This compound (C5H7N) is characterized by a pyrrole ring with a methyl group at the nitrogen position. Its synthesis can be achieved through various methods, including:

- Friedel-Crafts Acylation : A common method for modifying the pyrrole structure to enhance biological activity .

- N-Alkylation Reactions : These reactions can produce various derivatives with potentially improved pharmacological properties .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Properties : It has been shown to inhibit glutathione reductase (GR), an important enzyme in maintaining cellular redox balance. Studies indicate that certain derivatives of this compound possess better inhibitory activity than established GR inhibitors, suggesting their potential as antimalarial candidates .

- Antimicrobial Effects : Recent research has identified several pyrrole derivatives with significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL, indicating strong potential for development into new antibiotics .

- Anti-inflammatory Activity : The compound has also been linked to anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The inhibition of GR is particularly noteworthy, as it plays a crucial role in the antioxidant defense system. The structure-activity relationship (SAR) studies have identified specific substitutions on the pyrrole ring that enhance inhibitory potency .

- Interaction with Biological Targets : Pyrroles can participate in hydrogen bonding and π-stacking interactions, allowing them to bind effectively to various biological macromolecules, including proteins and nucleic acids .

Case Study 1: Antimalarial Activity

A study evaluated the GR inhibitory capacity of several N-methylpyrrole derivatives. Among them, compounds 8m, 8n, and 8q exhibited IC50 values significantly lower than traditional GR inhibitors, making them promising candidates for further development as antimalarial agents .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyrrole benzamide derivatives. These compounds showed remarkable efficacy against Staphylococcus aureus, with MIC values comparable to or better than existing antibiotics like ciprofloxacin. This highlights the potential for developing new antibacterial therapies based on this compound derivatives .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methylpyrrole, and how are they optimized for purity?

The synthesis of this compound typically involves alkylation of pyrrole using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Optimization includes controlling reaction temperature (e.g., 0–25°C) to minimize side reactions such as over-alkylation. Purity (>99% by GC) is achieved via fractional distillation (bp 111–113°C) and verified by GC-MS and IR spectroscopy to confirm absence of residual solvents or byproducts .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

Key methods include:

- Gas Chromatography (GC) : Quantifies purity (≥99% area%) and detects volatile impurities .

- IR Spectroscopy : Confirms functional groups (e.g., N–H absence due to methylation, C–N stretching at ~1450 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) shows characteristic pyrrole ring protons (δ 5.8–6.2 ppm) and methyl group resonance (δ 3.0 ppm) .

- Density and Refractive Index : Physical properties (density 0.91 g/cm³ at 20°C) cross-checked against literature .

Q. How does this compound’s reactivity differ from pyrrole in electrophilic substitution reactions?

Methylation deactivates the pyrrole ring, reducing nucleophilicity. Electrophilic substitution (e.g., halogenation) occurs preferentially at the β-position rather than α, as demonstrated by kinetic studies using N-haloimides. This contrasts with pyrrole, where α-substitution dominates. Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) to track proton transfer steps .

Advanced Research Questions

Q. How does this compound act as a promoter or inhibitor in catalytic hydrogenation over Pt/Rh surfaces?

In situ studies show this compound pre-adsorbs on Pt(111) and Rh(111), altering turnover rates for pyrrole hydrogenation. On Pt(111), 100 millitorr dosing increases pyrrolidine formation by 30% via electronic modification of surface sites, while Rh(111) shows deactivation due to steric blocking. Sum-frequency generation (SFG) spectroscopy identifies adsorbed intermediates (e.g., η²(C,C)-bound species) that mediate H₂ dissociation .

Table 1: Turnover Rates for Pyrrolidine Formation (3 Torr Pyrrole, 30 Torr H₂)

| Catalyst | Rate (molecules/site/s) | Effect of this compound Pre-dosing |

|---|---|---|

| Pt(111) | 0.12 | +30% (Promotion) |

| Rh(111) | 0.08 | -40% (Inhibition) |

Q. How can contradictory data on halogen effects in this compound reactions be resolved?

Studies using N-halosuccinimides (Cl, Br, I) reveal opposing halogen reactivity trends compared to N-halophthalimides. For example, halogenophilicity (I > Br > Cl) in succinimides contrasts with phthalimides due to differences in leaving group ability (pKa). Methodologies to reconcile this include:

- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., proton transfer vs. ion-pair formation) .

- Computational Modeling : B3LYP/3-21G* calculations correlate electrophilicity (ω) with experimental rates .

Q. What challenges arise in quantifying this compound’s role in secondary organic aerosol (SOA) formation?

Chamber studies show this compound’s NO₃-initiated oxidation produces weakly absorbing SOA (mass yield <5%). Challenges include:

- Low Volatility Products : Requires high-resolution aerosol mass spectrometry (HR-AMS) to detect trace organonitrates.

- Interference from Co-emitted VOCs : Multivariate analysis (e.g., PLS regression) isolates this compound contributions .

Q. How do steric and electronic effects of this compound influence frustrated Lewis pair (FLP) catalysis?

In FLP systems (e.g., B(C₆F₅)₃/PtBu₃), this compound undergoes C–H activation at the β-position. Kinetic studies (TOF up to 50 h⁻¹) reveal methyl groups enhance substrate rigidity, favoring pre-transition state orbital alignment. Contrasts with unsubstituted pyrrole, where multiple activation pathways complicate selectivity .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in this compound-based catalytic studies?

- Surface Cleaning : Pt/Rh single crystals require sputtering (Ar⁺, 1 keV) and annealing (800°C in O₂) to remove carbonaceous deposits .

- In Situ Spectroscopy : SFG laser systems (532 nm + tunable IR) monitor surface species with 2 cm⁻¹ resolution .

- Control Experiments : Compare promoted vs. unpromoted catalysts and use butylamine as a deactivation control .

Q. How to design experiments analyzing this compound’s environmental persistence?

Eigenschaften

IUPAC Name |

1-methylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNLMTVIGZXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72945-66-5 | |

| Record name | Poly(N-methylpyrrole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72945-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3052648 | |

| Record name | 1-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Bright yellow liquid; [Ullmann] | |

| Record name | N-Methylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

The Guide in the Emergency Response Guidebook is for "Flammable liquid, n.o.s." 112-113 °C, 112.00 to 113.00 °C. @ 760.00 mm Hg | |

| Record name | N-Methylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

16 °C | |

| Record name | N-Methylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.4 [mmHg] | |

| Record name | N-Methylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-54-8 | |

| Record name | 1-Methylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG5GPN98ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-57.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.